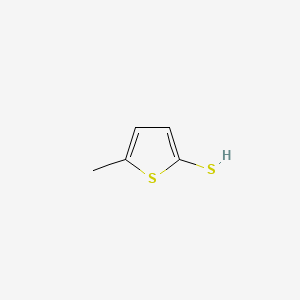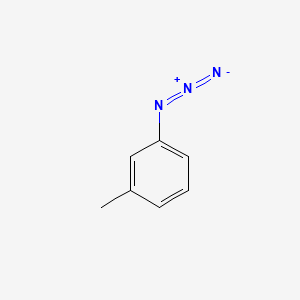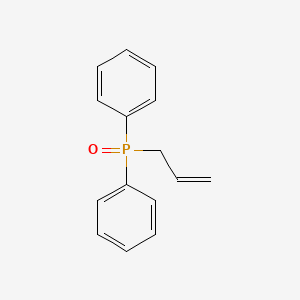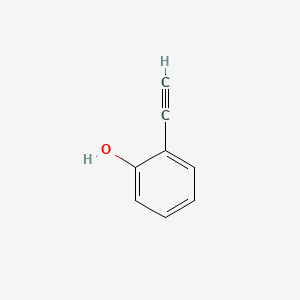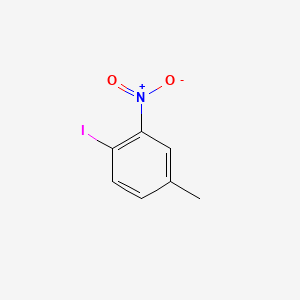![molecular formula C14H20O3 B1266710 2-[4-(Hexyloxy)phenyl]acetic acid CAS No. 60003-46-5](/img/structure/B1266710.png)
2-[4-(Hexyloxy)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Hexyloxy)phenyl]acetic acid is a chemical compound with potential applications in various fields of chemistry and materials science. While specific studies directly addressing this compound are scarce, insights can be drawn from research on structurally similar compounds and related chemical processes.
Synthesis Analysis
The synthesis of compounds similar to 2-[4-(Hexyloxy)phenyl]acetic acid often involves regioselective bromination, etherification, and esterification processes. For example, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid demonstrates a regioselective bromination method, achieving a high yield of 84% (Guzei, Gunderson, & Hill, 2010). Such methods could potentially be adapted for the synthesis of 2-[4-(Hexyloxy)phenyl]acetic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 2-[4-(Hexyloxy)phenyl]acetic acid often features strong intermolecular hydrogen bonding and specific spatial arrangements. For instance, the crystal structure of certain acetic acid derivatives reveals centrosymmetric dimers formed through strong O—H⋯O hydrogen bonding (Rizzoli, Andreetti, Ungaro, & Pochini, 1982). These structural characteristics are crucial for understanding the physical and chemical behavior of the compound.
科学研究应用
Anti-Inflammatory Activity
2-[4-(Hexyloxy)phenyl]acetic acid and its derivatives demonstrate notable anti-inflammatory activity. Studies have shown that certain substituted (2-phenoxyphenyl)acetic acids, which share a structural similarity with 2-[4-(Hexyloxy)phenyl]acetic acid, exhibit anti-inflammatory properties. These compounds, including [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, have been identified for their potency and low toxicity, including ulcerogenicity, marking them as potential therapeutic agents (Atkinson et al., 1983).
Superoxide Scavenging and Anti-Inflammatory Agents
Compounds structurally related to 2-[4-(Hexyloxy)phenyl]acetic acid, such as 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids, have been synthesized and evaluated for their superoxide scavenging activity. These compounds have shown effectiveness as in vitro scavengers of superoxide, although their efficacy as in vivo anti-inflammatory agents was not significant (Maxwell et al., 1984).
Antibacterial and Antifungal Activities
Research involving metal complexes of structurally similar compounds, such as 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid, has been conducted to evaluate their antibacterial and antifungal activities. These studies have provided insights into the potential biomedical applications of these compounds in combating microbial infections (Hussien et al., 2017).
Antioxidation Activities
Compounds like 3-Hydroxy-4-methoxy phenyl acetic acid, which are structurally related to 2-[4-(Hexyloxy)phenyl]acetic acid, have been synthesized and their antioxidation activities have been studied. These activities are significant for their potential therapeutic applications in combating oxidative stress-related diseases (Ren, 2004).
Chiral Derivatizing Agents
Research has also focused on using related compounds as chiral auxiliary compounds or derivatizing agents. For example, 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has been studied for its potential as a chiral derivatizing agent, useful in separating enantiomers of certain chemicals (Majewska, 2019).
Pharmaceutical Metabolism
The metabolism of pharmaceuticals like aceclofenac, which is structurally related to 2-[4-(Hexyloxy)phenyl]acetic acid, has been studied extensively. These studies are vital for understanding the pharmacokinetics and metabolic pathways of such drugs in different species (Bort et al., 1996).
安全和危害
属性
IUPAC Name |
2-(4-hexoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-10-17-13-8-6-12(7-9-13)11-14(15)16/h6-9H,2-5,10-11H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDQZDCDWUBCQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10877604 |
Source


|
| Record name | BENZENEACETIC ACID, 4-(HEXYLOXY)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10877604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hexyloxy)phenyl]acetic acid | |
CAS RN |
60003-46-5 |
Source


|
| Record name | Benzeneacetic acid, 4-(hexyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060003465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENEACETIC ACID, 4-(HEXYLOXY)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10877604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

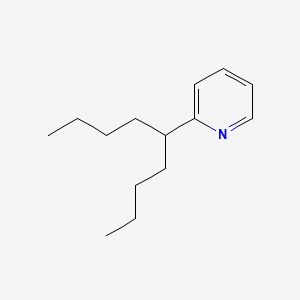
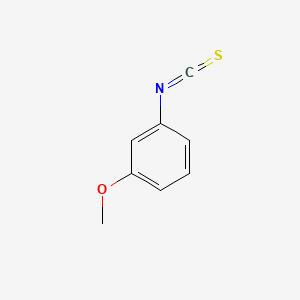
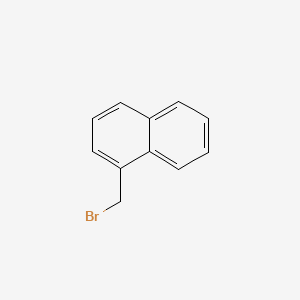
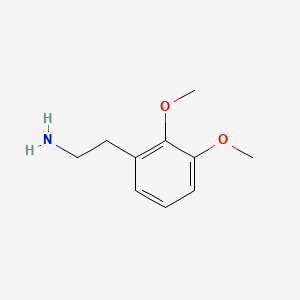
![2-Azabicyclo[2.2.2]octan-3-one](/img/structure/B1266632.png)
